molecular formula C4H7N5O B2430535 3,5-Diaminopyrazole-1-carboxamide CAS No. 462086-94-8

3,5-Diaminopyrazole-1-carboxamide

Cat. No. B2430535
CAS RN: 462086-94-8
M. Wt: 141.134
InChI Key: IBVXVTTWHOHJNF-UHFFFAOYSA-N
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Description

“3,5-Diaminopyrazole-1-carboxamide” is likely a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “3,5-Diaminopyrazole-1-carboxamide” would likely involve a pyrazole ring, which is a five-membered ring with two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Diaminopyrazole-1-carboxamide” would depend on its exact molecular structure. Pyrazole derivatives can exhibit a wide range of properties .

Scientific Research Applications

Novel Synthesis Approaches

  • A study by Bobko et al. (2012) developed a novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing a more versatile synthesis method than previously possible (Bobko, Kaura, Evans, & Su, 2012).

Structural Elucidation and Antitumor Activities

  • Hafez et al. (2013) conducted a study on the synthesis and structural elucidation of pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides. Their research included in vitro antitumor activities against different human cancer cell lines, providing insights into structure-activity relationships (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013).

Antimicrobial Activity

  • Sharshira and Hamada (2011) explored the synthesis and in vitro antimicrobial activity of pyrazolyl-1-carboxamide derivatives. This study highlights the potential of these compounds in combating microbial infections (Sharshira & Hamada, 2011).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

  • Tominaga et al. (1990) described the synthesis of pyrazolo[3,4-d]pyrimidine derivatives using ketene dithioacetals, which involved the cyclization of 5-amino-3-methylthiopyrazole-4-carbonitriles or 4-carboxamides (Tominaga, Honkawa, Hara, & Hosomi, 1990).

Design and Biological Evaluation of Antitubercular Agents

Chemistry and Utilities of Diaminoazoles

Solvatochromic Properties of Disazo Dyes

  • Tsai and Wang (2005) synthesized 4-arylazo-3,5-diaminopyrazole compounds and investigated their solvatochromic properties, contributing to the field of dye chemistry (Tsai & Wang, 2005).

Synthesis and Evaluation of Antibacterial Agents

Mechanism of Action

The mechanism of action of “3,5-Diaminopyrazole-1-carboxamide” is not known. Pyrazole derivatives are often studied for their biological activities, but the specific activities and mechanisms depend on the exact structure and functional groups of the compound .

Safety and Hazards

The safety and hazards associated with “3,5-Diaminopyrazole-1-carboxamide” are not known. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for “3,5-Diaminopyrazole-1-carboxamide” could involve studying its synthesis, properties, and potential applications. Pyrazole derivatives are of interest in various fields, including medicinal chemistry .

properties

IUPAC Name

3,5-diaminopyrazole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c5-2-1-3(6)9(8-2)4(7)10/h1H,6H2,(H2,5,8)(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVXVTTWHOHJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1N)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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